molecular formula C10H9N3O4 B2840832 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione CAS No. 858243-19-3

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

Cat. No. B2840832
CAS RN: 858243-19-3
M. Wt: 235.199
InChI Key: OAFQWPMVYCDULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione” is a chemical compound with the CAS Number: 858243-19-3 . It has a molecular weight of 235.2 and its IUPAC name is 2,3-dimethyl-5-nitro-2,3-dihydro-1,4-phthalazinedione .


Molecular Structure Analysis

The molecular formula of the compound is C10H9N3O4 . The InChI code is 1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 . The compound has a topological polar surface area of 86.4 Ų and a complexity of 378 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has an exact mass of 235.05930578 g/mol and a monoisotopic mass of 235.05930578 g/mol .

Scientific Research Applications

  • Electrochemical Analysis and Pharmaceutical Applications

    • 2-Nitro-5,6-dimethylindane-1,3-dione, related to the chemical , is noted for its use as an orally active anti-asthmatic drug. Its polarographic behavior, including the reduction of electro-reducible groups like carbonyl and nitro groups, has been studied for its analytical utility in raw materials and pharmaceutical formulations, demonstrating its significance in pharmaceutical analysis (Browne & Smyth, 1980).
  • Synthesis of Novel Derivatives for Green Chemistry

    • Research on the efficient, one-pot, and green synthesis of novel derivatives, including 2,3-dihydrophthalazine-1,4-dione derivatives, emphasizes the chemical's role in environmentally friendly chemical synthesis. This research underlines the chemical's applicability in developing novel compounds using sustainable methods (Satyanarayana et al., 2021).
  • Biological and Biochemical Research

    • The chemical's relation to compounds like 1,2-dimethylhydrazine, known for their carcinogenic properties, has been studied. This research highlights its relevance in understanding the biological and biochemical actions of certain carcinogens and their impact on nucleic acids (Hawks & Magee, 1974).
  • Cellular Physiology Studies

    • Studies on the electrochemical reduction of basic salts of 5-amino-2,3-dihydrophthalazine-1,4-dione have revealed their ability to induce a physiological increase in intracellular pH in mice embryonal fibroblasts, indicating the chemical's utility in researching cellular activation and physiology (Полосин et al., 2008).
  • Advanced Material Synthesis

    • Research on the synthesis of derivatives like 4,5-dihydroxybenzocyclobutene-1,2-dione, involving the use of phthalazine-1,4-dione derivatives, illustrates the chemical's role in creating advanced materials, particularly in the field of organic chemistry (Mcomie & Perry, 1973).
  • Cytotoxicity and Anticancer Research

    • Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, structurally related to 2,3-dihydrophthalazine-1,4-diones, have been explored for their potent cytotoxicity against various cancer cell lines, demonstrating the chemical's relevance in developing new anticancer agents (Gomez-Monterrey et al., 2008).
  • Chemiluminescence Studies

    • Investigations into the hydrolysis and chemiluminescence of related diazaquinones have provided insights into the chemical's potential applications in the development of chemiluminescent materials and analytical methods (Rusin & Leksin, 1982).
  • Liquid Crystal Research

    • The self-assembly and self-organization of phthalazine-1,4-dione derivatives into a columnar discotic mesophase has been studied, indicating the chemical's significance in the development of supramolecular liquid crystals (Suárez et al., 1998).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, a related compound, 2,3-dihydrophthalazine-1,4-dione, has been identified as a suitable nicotinamide mimicking PARP10 inhibitor scaffold .

Safety and Hazards

The compound should be stored at refrigerated temperatures . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2,3-dimethyl-5-nitrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFQWPMVYCDULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.